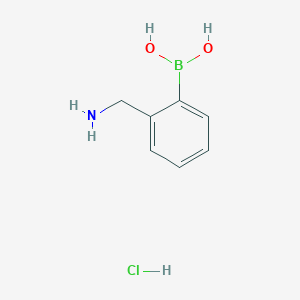

(2-(Aminomethyl)phenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(aminomethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4,10-11H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCKJSCNVLQMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674563 | |

| Record name | [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-36-5 | |

| Record name | [2-(Aminomethyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Boronic Acids in Drug Discovery

An In-Depth Technical Guide to (2-(Aminomethyl)phenyl)boronic acid hydrochloride

This guide provides a comprehensive technical overview of this compound, a versatile building block in modern organic synthesis and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's properties, synthesis, handling, and core applications, with a focus on the causality behind experimental choices and protocols.

Boron-containing compounds, once overlooked due to perceived toxicity, have emerged as crucial components in medicinal chemistry.[1] This shift was significantly influenced by the success of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma.[1][2] Boronic acids [PhB(OH)₂] are particularly valued for their unique physicochemical properties, general stability, low toxicity, and versatile reactivity.[1][3] They serve as key intermediates in a variety of synthetic reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][4]

The subject of this guide, this compound, is a bifunctional reagent. The boronic acid moiety facilitates cross-coupling reactions, while the ortho-positioned aminomethyl group provides a reactive handle for secondary modifications or can influence the electronic and steric environment of the reaction center. This unique arrangement makes it a valuable tool for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents.

Compound Profile: this compound

The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, making it a convenient reagent for various applications.

CAS Number: 850589-36-5[5]

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁BClNO₂ | [5] |

| Molecular Weight | 187.43 g/mol | |

| Appearance | White to off-white solid/powder | [6] |

| Purity | Typically ≥95% | [7] |

| MDL Number | MFCD11504837 | [5] |

| PubChem CID | 46738919 | [5] |

| SMILES | NCC1=CC=CC=C1B(O)O.[H]Cl | |

| InChI Key | NPTBTFRGCBFYPZ-UHFFFAOYSA-N | [6] |

Storage and Handling

Proper storage and handling are critical to maintain the integrity of the reagent.

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[6] The compound is moisture-sensitive and should be kept in tightly sealed containers.[8]

-

Hazards: (2-(Aminomethyl)phenyl)boronic acid and its hydrochloride salt are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[8][9] When handling the powder, avoid dust formation and use a respirator if ventilation is inadequate.[9][11]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[9][11]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[11][12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[11]

-

Synthetic Pathways

While researchers typically procure this reagent from commercial suppliers, understanding its synthesis provides valuable context. A common strategy for synthesizing aminophenylboronic acids involves a palladium-catalyzed cross-coupling reaction between an amino-substituted aryl halide (like 2-iodoaniline) and a diboron ester (like bis(pinacolato)diboron), followed by hydrolysis of the resulting boronate ester.[13] Another route involves the reduction of the corresponding nitro-substituted phenylboronic acid (2-nitrophenylboronic acid) using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent application for this class of compounds, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[4] The reaction couples an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[4]

Mechanistic Overview

The catalytic cycle is generally understood to involve three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group to the Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Field Insight: The Role of the Aminomethyl Group

A critical consideration when using (2-(Aminomethyl)phenyl)boronic acid is the reactivity of the free amine. While the reaction can proceed with the unprotected amine, studies have shown that protecting the amine, for instance with a tert-butyloxycarbonyl (Boc) group, can lead to significant increases in reaction yields and shorter reaction times.[14] This is a crucial piece of field-proven expertise. The unprotected amine can potentially coordinate to the palladium center, interfering with the catalytic cycle. Protection mitigates this side reaction, leading to a more efficient and reliable coupling.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound. It is designed as a self-validating system; successful synthesis of the expected biaryl product confirms the efficacy of the reagents and conditions.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (1.0 equiv.)

-

Palladium(II) Acetate [Pd(OAc)₂] or Pd₂(dba)₃ (1-3 mol%)

-

Phosphine Ligand (e.g., SPhos, XPhos) (2-6 mol%)

-

Base: Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) (2-3 equiv.)

-

Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas supply

Workflow Diagram:

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), the palladium precursor, the phosphine ligand, and the base.

-

Causality: Using a flame-dried flask and inert solids removes atmospheric oxygen and moisture, which can deactivate the palladium catalyst.

-

-

Inerting the Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for several minutes. Alternatively, evacuate the flask under vacuum and backfill with inert gas, repeating this cycle three times.

-

Causality: The Pd(0) active catalyst is sensitive to oxidation. An inert atmosphere is essential for maintaining catalytic activity throughout the reaction.

-

-

Solvent Addition: Degas the dioxane/water solvent mixture by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

-

Causality: Dissolved oxygen in the solvent can also lead to catalyst degradation. The presence of water is often crucial for the transmetalation step.

-

-

Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

-

Causality: Heat is required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, then with brine.

-

Causality: This aqueous workup removes the inorganic base and salts, beginning the purification process.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.

-

Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts, yielding the pure biaryl compound.

-

Advanced Applications and Future Directions

The utility of this compound extends beyond a simple coupling reagent. Its unique structure opens doors to more sophisticated applications.

-

Drug Delivery and Biosensing: Phenylboronic acids are known to form reversible covalent complexes with diols, such as those found in sugars.[15][16] This property is exploited in developing glucose-responsive systems for insulin delivery and biosensors.[15] The ortho-aminomethyl group can be crucial for enabling saccharide binding at physiological pH.[17] This functionality allows for the design of drug carriers that target sialic acid, which is often overexpressed on the surface of cancer cells.[18]

-

Peptide and Bioconjugation: The aminomethyl group serves as a convenient point for conjugation. It can be incorporated into peptides through alkylation of secondary amines, providing a method to introduce the boronic acid moiety at specific sites for creating novel probes or therapeutic agents.[17]

-

Analytical Chemistry: Phenylboronic acid derivatives are used in solid-phase extraction (SPE) for the selective isolation of diol-containing compounds like catechins and ribonucleosides from complex biological matrices.[16] They are also used in highly sensitive analytical methods, such as LC-MS/MS, for quantification at very low levels.[19][20]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and drug discovery. Its dual functionality—the versatile boronic acid for C-C bond formation and the strategically placed aminomethyl group for secondary functionalization and targeted interactions—provides a robust platform for creating novel molecular entities. By understanding the principles behind its reactivity, handling, and application protocols, researchers can fully leverage its potential to accelerate the development of next-generation therapeutics and advanced materials.

References

-

This compound | CAS 850589-36-5. American Elements. [Link]

-

This compound. Aaxis Chemicals. [Link]

-

Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]

-

This compound. Crysdot LLC. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Institutes of Health. [Link]

-

[2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2. PubChem, National Institutes of Health. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central, National Institutes of Health. [Link]

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]

-

An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. National Institutes of Health. [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid. Scientific Research Publishing. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. americanelements.com [americanelements.com]

- 6. Page loading... [wap.guidechem.com]

- 7. (2-(Aminomethyl)phenyl)boronic acid | 248274-03-5 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. [2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2 | CID 16427095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

- 12. fishersci.com [fishersci.com]

- 13. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. agilent.com [agilent.com]

- 17. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

- 19. sciex.com [sciex.com]

- 20. scirp.org [scirp.org]

Synthesis of (2-(Aminomethyl)phenyl)boronic acid hydrochloride

The synthesis of this compound is a well-established process that offers multiple strategic routes to a high-value chemical intermediate. The reductive amination of 2-formylphenylboronic acid provides a convergent and efficient pathway, while the late-stage borylation of 2-bromobenzylamine offers an alternative when precursor availability dictates the choice. Understanding the causality behind reagent selection, reaction conditions, and purification strategies is critical for achieving consistent, high-purity results. As a bifunctional building block, this compound will undoubtedly continue to play a significant role in the synthesis of novel therapeutics and functional materials, enabling researchers to rapidly access complex molecular targets and accelerate the pace of scientific discovery. [20][21]

References

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. MDPI. Available at: [Link]

-

Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure. Central European Journal of Chemistry. Available at: [Link]

-

Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Liberty University. Available at: [Link]

-

Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. Available at: [Link]

-

The Practical Guide to Using 2-Formylphenylboronic Acid in Your Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Boronic acid-modified magnetic materials for antibody purification. National Institutes of Health (NIH). Available at: [Link]

- Process for preparing highly pure formylphenylboronic acids. Google Patents.

- Process for preparing Benzylamine salts. Google Patents.

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

Suppliers of 2-Bromobenzylamine hydrochloride. R&D Chemicals. Available at: [Link]

-

Reductive amination. Wikipedia. Available at: [Link]

-

Purification of boronic acids? Reddit. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Purification of monoclonal antibodies by phenyl boronate chromatography. Repositório Aberto. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). Available at: [Link]

-

[2-(Aminomethyl)phenyl]boronic acid. PubChem. Available at: [Link]

-

Iminoboronate Formation Leads to Fast and Reversible Conjugation Chemistry of α-Nucleophiles at Neutral pH. National Institutes of Health (NIH). Available at: [Link]

-

Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption ionization mass spectrometry. ACS Publications. Available at: [Link]

-

Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

This compound. Axol Bioscience. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (NIH). Available at: [Link]

-

This compound. Crysdot LLC. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [guidechem.com]

- 4. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromobenzylamine hydrochloride | 5465-63-4 [chemicalbook.com]

- 6. rdchemicals.com [rdchemicals.com]

- 7. 2-Bromobenzylamine hydrochloride, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. d-nb.info [d-nb.info]

- 11. reddit.com [reddit.com]

- 12. (2-(Aminomethyl)phenyl)boronic acid 97% | CAS: 248274-03-5 | AChemBlock [achemblock.com]

- 13. [2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2 | CID 16427095 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2-(Aminomethyl)phenyl)boronic acid hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of (2-(Aminomethyl)phenyl)boronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional organic compound of increasing importance in medicinal chemistry and organic synthesis. Its unique structure, featuring an ortho-positioning of a boronic acid and an aminomethyl group, imparts distinct chemical properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. We delve into the causality behind its reactivity, offer field-proven insights for its use, and provide detailed experimental protocols for its application in a laboratory setting.

Introduction: The Strategic Value of an Ortho-Substituted Phenylboronic Acid

Boronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][2] Within this class of reagents, (2-(Aminomethyl)phenyl)boronic acid and its hydrochloride salt stand out. The spatial proximity of the Lewis acidic boronic acid group and the basic aminomethyl group creates a unique chemical environment.

The aminomethyl group exerts a significant electronic influence, lowering the pKa of the boronic acid moiety, which facilitates boronate ester formation under physiological pH conditions.[3] This property is of high interest for the development of chemical sensors and bioconjugation applications. In drug discovery, this compound serves as a versatile synthon, enabling the introduction of a phenyl ring with a key functional handle (the aminomethyl group) for further derivatization, thereby allowing medicinal chemists to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties.[4]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a reagent is critical for its effective use. The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base.

Identifiers and Formulae

>]; } dotCaption: 2D Structure of this compound.

Physicochemical Data

The key physicochemical parameters are summarized below. This data is essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 850589-36-5 | [5] |

| Molecular Formula | C₇H₁₁BClNO₂ | [5] |

| Molecular Weight | 187.43 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| pKa (Boronic Acid) | ~7.0 (of the free base in aqueous buffer) | [3] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); Soluble in water. | [3][4][6] |

| IUPAC Name | [2-(aminomethyl)phenyl]boronic acid;hydrochloride | [5] |

| InChI Key | ZNCKJSCNVLQMJK-UHFFFAOYSA-N | [5] |

Expert Insight on pKa: The typical pKa of a phenylboronic acid is around 9. The presence of the ortho-aminomethyl group, which is protonated (–CH₂NH₃⁺) at neutral or acidic pH, acts as an electron-withdrawing group via an inductive effect. This effect lowers the boronic acid's pKa to ~7.0, a crucial property that allows it to form stable boronate esters with diols at physiological pH, a feature exploited in the design of sensors.[3]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides context for potential impurities and handling considerations. A common and robust laboratory-scale approach involves a multi-step sequence starting from a readily available precursor.

Synthetic Workflow

A logical synthetic route proceeds via a palladium-catalyzed borylation of a protected aminomethyl precursor, followed by deprotection and salt formation. This approach offers good control and yields.

General Synthesis Protocol (Illustrative)

This protocol outlines the key transformations. Causality: The amine is protected as its tert-butyloxycarbonyl (Boc) carbamate to prevent it from interfering with the palladium catalyst in the subsequent borylation step. The Miyaura borylation is a reliable method for converting aryl halides to boronic esters.[7] Finally, acidic workup simultaneously cleaves the Boc group and hydrolyzes the pinacol ester to the boronic acid, directly yielding the hydrochloride salt.

-

Protection: Dissolve 2-bromobenzylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify via standard workup and chromatography to yield N-Boc-2-bromobenzylamine.

-

Borylation: To a flask charged with N-Boc-2-bromobenzylamine (1.0 eq), add bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 2.5 eq), and a palladium catalyst such as PdCl₂(dppf) (2-3 mol%).[5] The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Add an anhydrous, degassed solvent like dioxane or DMSO. Heat the reaction to 80-90 °C for several hours until completion.

-

Deprotection and Isolation: After cooling, the reaction mixture is filtered and concentrated. The residue is dissolved in a solvent like 1,4-dioxane and treated with an excess of aqueous hydrochloric acid (e.g., 4M HCl). The mixture is stirred at room temperature or gently heated to facilitate both Boc deprotection and boronic ester hydrolysis. The final product is typically isolated by crystallization or precipitation, followed by filtration and drying.

Key Applications in Organic Synthesis

The primary utility of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to synthesize biaryl compounds, which are prevalent structures in pharmaceuticals.

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide or triflate.[1][2] The reaction requires a base to activate the boronic acid and facilitate the crucial transmetalation step. Its popularity stems from its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Field-Validated Experimental Protocol: Suzuki-Miyaura Coupling

Expert Insight & Causality: While the unprotected amine hydrochloride can be used directly, studies have shown that N-Boc protected (2-(aminomethyl)phenyl)boronic acid often gives significantly higher yields in shorter reaction times.[8] The free amine can coordinate to the palladium center, potentially inhibiting the catalyst. Using the hydrochloride salt requires a sufficient amount of base to both neutralize the HCl and activate the boronic acid for the catalytic cycle. Cesium carbonate or potassium phosphate are often effective bases.

This protocol is a representative procedure for coupling this compound with an aryl bromide.

-

Reagent Setup: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a Schlenk tube or microwave vial), combine the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2-1.5 mmol, 1.2-1.5 eq), and a strong, non-nucleophilic base like K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst system. A common and effective system is a combination of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).

-

Solvent and Degassing: Add a solvent mixture, typically a polar aprotic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio, ~5 mL).[9] Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Stability, Storage, and Safe Handling

Adherence to proper storage and handling protocols is paramount for ensuring the reagent's integrity and laboratory safety.

Chemical Stability and Incompatibilities

Boronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating. The hydrochloride salt form generally has better stability.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases in storage.[10]

Recommended Storage and Handling Procedures

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Prevent contact with skin, eyes, and clothing.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with care, following standard laboratory safety procedures.

| Hazard Statement | Description | GHS Pictogram |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source(s):

-

Engineering Controls: Use in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

Conclusion and Future Perspectives

This compound is more than just another building block; it is a strategic tool for molecular design. Its unique ortho-substitution pattern provides distinct reactivity and functionality that are highly valuable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The ability of the aminomethyl group to modulate the boronic acid's electronic properties opens avenues for its use in developing novel sensors and bioconjugates. Future research will likely focus on leveraging these properties to create more sophisticated molecular systems and to develop novel catalytic transformations that are specific to its unique structure.

References

-

American Elements. (n.d.). This compound. American Elements. Available at: [Link]

-

ResearchGate. (2025). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. Request PDF. Available at: [Link]

-

PubChem. (n.d.). [2-(Aminomethyl)phenyl]boronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at: [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. Available at: [Link]

-

National Institutes of Health. (n.d.). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. NIH Public Access. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]

- Google Patents. (n.d.). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Google Patents.

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. PDF. Available at: [Link]

-

National Institutes of Health. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Georganics. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (Aminomethyl)boronic acid (93361-16-1) for sale [vulcanchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (2-(Aminomethyl)phenyl)boronic acid 97% | CAS: 248274-03-5 | AChemBlock [achemblock.com]

- 11. 2-Aminophenylboronic acid hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A-Technical-Guide-to-(2-(Aminomethyl)phenyl)boronic-Acid-Hydrochloride:-Structure,-Properties,-and-Applications

Abstract

(2-(Aminomethyl)phenyl)boronic acid hydrochloride is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a boronic acid moiety and a protonated aminomethyl group ortho to each other on a phenyl ring, imparts distinct chemical properties that are highly valuable for constructing complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, spectroscopic signature, and key applications, with a focus on its role as a versatile building block for researchers, chemists, and drug development professionals.

Introduction

Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of additional functional groups onto the phenyl ring creates versatile reagents capable of participating in multiple, often orthogonal, chemical transformations. This compound belongs to this class of multifunctional building blocks. The presence of a boronic acid group makes it a prime candidate for palladium-catalyzed cross-coupling, while the aminomethyl group provides a nucleophilic handle for amide bond formation, reductive amination, and other derivatizations.[2]

The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous media, which can be advantageous for certain reaction conditions.[2] This guide will deconstruct the molecule's structure to explain its reactivity, stability, and utility in synthetic applications.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are derived directly from its molecular architecture.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 850589-36-5 | [3] |

| Molecular Formula | C₇H₁₁BClNO₂ | [3] |

| Molecular Weight | 187.43 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Canonical SMILES | B(C1=CC=CC=C1CN)(O)O.Cl | [4] |

| InChI Key | NXIUTNQGRDQRHA-UHFFFAOYSA-N | [5] |

Key Structural Features

The molecule's reactivity is governed by three primary components: the boronic acid group, the aminomethyl group (as a hydrochloride salt), and the ortho-substituted aromatic ring.

-

The Boronic Acid Group (-B(OH)₂): This is a Lewis acidic functional group.[6] The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. This vacancy allows it to accept a pair of electrons, a key step in the transmetalation phase of the Suzuki-Miyaura coupling cycle.[6][7] In aqueous solutions with a pH higher than its pKa, it reversibly converts to a more nucleophilic tetrahedral boronate form (-B(OH)₃⁻).[6]

-

The Aminomethyl Group (-CH₂NH₃⁺Cl⁻): In its hydrochloride salt form, the primary amine is protonated, rendering it non-nucleophilic and protecting it from unwanted side reactions under many conditions. This protonation also increases the compound's polarity and water solubility. The free amine can be readily generated by treatment with a base, unmasking its nucleophilicity for subsequent reactions.

-

The Ortho-Substitution Pattern: The placement of the aminomethyl and boronic acid groups adjacent to each other on the phenyl ring can lead to intramolecular interactions. For instance, the nitrogen atom can potentially coordinate with the boron atom, especially under basic conditions, influencing the pKa of the boronic acid and its reactivity profile.[8]

Caption: Core structure of this compound.

Spectroscopic Characterization (Typical Data)

Structural confirmation is achieved through standard spectroscopic methods. While specific spectra depend on the solvent and instrument, the following represents typical expected data.

Table 2: Expected NMR and IR Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.2 - 7.8 ppm | Multiplet corresponding to the four protons on the benzene ring. |

| Methylene Protons (-CH₂-) | δ ~4.0 ppm | Singlet or broad singlet for the two protons adjacent to the ammonium group. | |

| Ammonium Protons (-NH₃⁺) | δ ~8.5 ppm (broad) | Broad signal due to quadrupolar relaxation and exchange; position is solvent-dependent. | |

| Boronic Acid Protons (-B(OH)₂) | δ ~8.2 ppm (broad) | Very broad signal, often exchanges with water in the solvent and may not be clearly observed. | |

| ¹³C NMR | Aromatic Carbons | δ 125 - 145 ppm | Signals for the six aromatic carbons. The carbon attached to boron (ipso-carbon) may be broad or unobserved. |

| Methylene Carbon (-CH₂-) | δ ~45 ppm | Signal for the methylene carbon. | |

| ¹¹B NMR | Trigonal Boron | δ +27 to +30 ppm | A broad signal characteristic of a trigonal arylboronic acid.[9] |

| IR Spec. | O-H Stretch (Boronic Acid) | 3200 - 3600 cm⁻¹ (broad) | Associated with hydrogen-bonded hydroxyl groups. |

| N-H Stretch (Ammonium) | 2800 - 3100 cm⁻¹ (broad) | Characteristic stretching of the N-H bonds in the R-NH₃⁺ group. | |

| B-O Stretch | 1330 - 1380 cm⁻¹ | Strong, characteristic stretch for the boron-oxygen bond. |

Reactivity and Applications in Synthesis

The true value of this reagent lies in its ability to serve as a versatile linchpin in the assembly of complex molecules, particularly in pharmaceutical development.

Suzuki-Miyaura Cross-Coupling

The primary application of the boronic acid moiety is in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10] It can be coupled with a wide variety of aryl or vinyl halides (or triflates) under palladium catalysis.[11] The reaction is highly valued for its mild conditions and tolerance of numerous functional groups, making it a staple in drug synthesis.[1]

Workflow: A Generalized Suzuki-Miyaura Coupling Protocol

-

Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), combine this compound (1.0-1.5 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.) in a solvent mixture (e.g., Dioxane/Water, Toluene/Ethanol/Water).

-

Heating: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired biaryl product.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Derivatization of the Aminomethyl Group

After unmasking by neutralization, the primary amine is a potent nucleophile. This allows for a second vector of diversification:

-

Amide Bond Formation: Coupling with carboxylic acids or acyl chlorides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

-

N-Arylation: Participation in Buchwald-Hartwig amination reactions.

This dual reactivity allows for the synthesis of complex scaffolds where one part of the molecule is introduced via C-C coupling and another via C-N bond formation.

Applications in Medicinal Chemistry and Material Science

The aminophenylboronic acid scaffold is valuable for creating molecules that interact with biological systems. Boronic acids are known to reversibly bind to diols, a structural motif found in many biological molecules like saccharides.[12] This property has been exploited to develop sensors and drug delivery systems.[8][13] The ability to construct elaborate molecules using this building block makes it relevant for synthesizing libraries of compounds for screening as potential therapeutic agents.

Stability and Handling

-

Storage: this compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., 2-8°C).[14] Boronic acids can be susceptible to dehydration to form boroxines (cyclic trimers) and protodeboronation under harsh conditions (strong acid/base or high temperatures). The hydrochloride salt form generally improves stability and shelf-life.

-

Safety: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile bifunctional reagent. Its molecular structure is expertly tailored for sequential or orthogonal synthetic strategies, primarily leveraging Suzuki-Miyaura coupling and amine derivatization. A thorough understanding of its structural properties—the Lewis acidic boronic acid, the protected nucleophilic amine, and their ortho relationship—is critical for its effective use. For researchers in organic synthesis and drug discovery, this compound represents a key building block for the efficient construction of novel and complex molecular entities.

References

- This compound | CAS 850589-36-5. [URL: https://www.americanelements.com/2-aminomethyl-phenyl-boronic-acid-hydrochloride-850589-36-5]

- 248274-03-5|(2-(Aminomethyl)phenyl)boronic acid|BLD Pharm. [URL: https://www.bldpharm.com/products/248274-03-5.html]

- [2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2 | CID 16427095 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16427095]

- (2-Aminomethyl-5-fluoro)phenylboronic acid hydrochloride AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/700202]

- (2-(Aminomethyl)phenyl)boronic acid | 248274-03-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h6e40ef7e]

- (3-(Aminomethyl)phenyl)boronic acid hydrochloride 352525-94-1 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/3-(Aminomethyl)phenyl)boronic-acid-hydrochloride-cas-352525-94-1.html]

- 3-Aminophenylboronic acid 30418-59-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds003827]

- Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles - MDPI. [URL: https://www.mdpi.com/2079-4991/14/11/1105]

- Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16427085]

- 2-Aminophenylboronic acid hydrochloride, 97% 1 g | Buy Online - Thermo Fisher Scientific. [URL: https://www.thermofisher.

- 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9366113/]

- 3-Aminophenylboronic Acid Monohydrate (contains varying amounts of Anhydride). [URL: https://www.tcichemicals.com/IN/en/p/A1281]

- A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7024016/]

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [URL: https://www.chem.wisc.edu/deptfiles/chem636/fall2015/636-15_notes-11_boronic-acid-esters_SI.pdf]

- Supporting Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278310/]

- 2-AMINOPHENYLBORONIC-ACID - Optional[11B NMR] - Chemical Shifts - SpectraBase. [URL: https://spectrabase.com/spectrum/5QW15WqO4Xh]

- (3-Aminomethylphenyl)boronic acid hydrochloride AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643669]

- 2-Aminophenylboronic acid = 95 863753-30-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/721379]

- Aminative Suzuki-Miyaura coupling - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38422125/]

- 3-Aminophenylboronic acid 98 85006-23-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641011]

- Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [URL: https://www.pharmachemin.com/article/mastering-suzuki-miyaura-coupling-the-importance-of-high-purity-boronic-acids-1718089851.html]

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [URL: https://www.youtube.

- Suzuki cross-coupling reaction - YouTube. [URL: https://www.youtube.

- The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid a - ResearchGate. [URL: https://www.researchgate.net/figure/The-Suzuki-Miyaura-coupling-of-aryl-chlorides-with-phenyl-boronic-acid-a_tbl1_319176162]

- 4-aminomethylphenylboronic acid, hydrochloride AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651033]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1) | C7H11BClNO2 | CID 16427085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2 | CID 16427095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 248274-03-5|(2-(Aminomethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

A Technical Guide to the Safe Handling of (2-(Aminomethyl)phenyl)boronic Acid Hydrochloride

Section 1: Introduction and Scope

(2-(Aminomethyl)phenyl)boronic acid hydrochloride is a bifunctional organic compound increasingly utilized as a key building block in medicinal chemistry and materials science. Its utility in forming stable covalent bonds, particularly in the context of bioconjugation and the synthesis of complex molecular architectures for drug development, makes it a valuable reagent in modern research laboratories. However, like many reactive small molecules, its handling requires a nuanced understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling protocols for this compound. It is designed for researchers, chemists, and drug development professionals who may work with this compound. The narrative moves beyond a simple recitation of rules, focusing instead on the scientific rationale behind each procedural recommendation. By grounding these protocols in an understanding of the compound's chemical nature, this document aims to foster a proactive safety culture.

Section 2: Hazard Identification and Classification

A thorough risk assessment begins with a clear identification of the inherent hazards. This compound is classified as an irritant. While comprehensive toxicological data is limited, the available Safety Data Sheets (SDS) consistently highlight risks associated with dermal, ocular, and respiratory exposure.[1]

The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][3] |

| Acute Toxicity, Oral (Reported by some sources) | Category 4 | Warning | H302: Harmful if swallowed[1] |

It is crucial to note that the chemical, physical, and toxicological properties of this specific compound have not been exhaustively investigated.[1] Therefore, it should be handled with the prudence afforded to all novel or partially characterized chemical entities.

Section 3: Physicochemical Properties

Understanding the physical state and chemical stability of a compound is fundamental to its safe handling and storage.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 863753-30-4[2] |

| Molecular Formula | C₆H₉BClNO₂[1] |

| Molecular Weight | 173.41 g/mol [1][4] |

| Appearance | Solid, crystalline powder[4] |

| Melting Point | 145-156 °C[4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[2][5] |

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by administrative controls and, finally, appropriate PPE. The causality is clear: engineering controls remove the hazard at the source, while PPE protects the individual from exposure.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.[6] This is the primary method for preventing respiratory exposure to the irritant dust.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE)

The selection of PPE is directly linked to the hazards identified in Section 2. The following diagram illustrates the relationship between the potential exposure routes and the required protective equipment.

Caption: Correlation between compound hazards and required controls/PPE.

-

Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards.[8]

-

Hand Protection: Chemical-resistant nitrile gloves are mandatory.[6] Gloves must be inspected for tears or pinholes before use.[1] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste.[1]

-

Skin and Body Protection: A laboratory coat must be worn at all times.[6] For tasks with a higher risk of spills, consider additional protective clothing.

-

Respiratory Protection: Under normal conditions of use within a fume hood, a respirator is not required. If engineering controls fail or for emergency situations, use a NIOSH/MSHA-approved particulate respirator.[1]

Section 5: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is essential for mitigating risk. The following procedures are designed to provide a self-validating system for safe laboratory operations.

General Handling Precautions

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[7]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

-

When handling, do not eat, drink, or smoke in the laboratory.[7]

-

Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][9]

Protocol for Weighing and Dispensing the Solid Compound

The following workflow diagram outlines the critical steps for safely handling the solid reagent.

Caption: Step-by-step workflow for handling solid boronic acid.

Storage Requirements

Proper storage is critical for maintaining the compound's stability and preventing accidental exposure.

-

Container: Store in the original, tightly sealed container.[6][7]

-

Location: Keep in a cool, dry, and well-ventilated area.[2][7]

-

Atmosphere: Some boronic acids are sensitive to air and moisture.[2][5] While not always specified for this exact compound, the most prudent practice is to store it under an inert atmosphere (e.g., nitrogen or argon) to ensure long-term stability.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5] Also, keep it separate from foodstuff containers.[7]

Section 6: Emergency Response Protocols

Preparedness is key to managing any laboratory incident effectively. Personnel must be familiar with these procedures before beginning work.

First Aid Measures

The following decision tree outlines the immediate actions to be taken upon accidental exposure.

Caption: Decision tree for first aid response to exposure.

-

In case of Eye Contact: Immediately flush eyes with plenty of fresh running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart.[7] Seek medical attention without delay.[7] Removal of contact lenses should only be done by skilled personnel.[7]

-

In case of Skin Contact: Flush skin and hair with running water and soap if available.[7] If skin irritation occurs, get medical advice.[2]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2] If you feel unwell, call a POISON CENTER or doctor.[2]

-

If Swallowed: Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Consult a physician.[1]

Accidental Release Measures (Spills)

-

Minor Spills:

-

Major Spills:

Firefighting Measures

-

The compound is not considered a significant fire risk, though containers may burn.[7]

-

Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There is no restriction on the type of extinguisher that may be used.[7] Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are all acceptable.[1]

-

Hazardous Combustion Products: In a fire, the compound may emit corrosive or toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride gas, and oxides of boron.[2][7][9]

-

Advice for Firefighters: Wear full protective gear and a self-contained breathing apparatus (SCBA).[2][8]

Section 7: Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Classification: Treat this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) as hazardous chemical waste.[10]

-

Procedure:

-

Collect waste in a designated, chemically compatible, and properly sealed container.[10]

-

Label the container clearly with "Hazardous Waste" and the full chemical name.[10]

-

Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[2][10]

-

Do not dispose of the material down the drain.[1]

-

Section 8: Toxicological Profile

The toxicological information for this compound is not extensive. The primary health effects are related to its irritant properties.

-

Acute Effects: The material is known to cause skin irritation, serious eye irritation, and respiratory tract irritation upon single exposure.[2][3] Some sources classify it as harmful if swallowed.[1]

-

Chronic Effects: There is a lack of data regarding the long-term health effects of exposure.[7] No components of this product are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[1]

The absence of comprehensive toxicological data underscores the importance of minimizing all routes of exposure as a matter of good laboratory practice.[7]

Section 9: Conclusion

This compound is a valuable synthetic reagent whose safe use is predicated on a consistent and informed approach to risk management. The core principles for its handling are: containment (always use a fume hood for solids), protection (always wear appropriate PPE), and preparedness (be familiar with emergency procedures before they are needed). By integrating these scientifically-grounded protocols into all laboratory workflows, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive research environment.

References

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]

-

Chemie Brunschwig. (2010). MSDS of 2-Aminophenylboronic acid hydrochloride. [Link]

-

IsoLab, University of Washington. (n.d.). Standard Operating Procedure: Boric Acid. [Link]

-

Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid?. [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). [2-(Aminomethyl)phenyl]boronic acid. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: (2-Methylpropyl)boronic acid. [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1). [Link]

Sources

- 1. capotchem.cn [capotchem.cn]

- 2. fishersci.com [fishersci.com]

- 3. [2-(Aminomethyl)phenyl]boronic acid | C7H10BNO2 | CID 16427095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氨基苯硼酸 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

Purity Analysis of (2-(Aminomethyl)phenyl)boronic acid hydrochloride: An In-depth Technical Guide

Introduction: The Critical Role of Purity in Drug Development

(2-(Aminomethyl)phenyl)boronic acid hydrochloride is a vital building block in modern medicinal chemistry. As a bifunctional molecule, it possesses both a nucleophilic aminomethyl group and a versatile boronic acid moiety. This unique structure makes it a key intermediate in the synthesis of a wide array of pharmacologically active compounds, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2][3] The efficacy, safety, and reproducibility of these synthetic routes, and ultimately the quality of the final active pharmaceutical ingredient (API), are inextricably linked to the purity of this starting material.[3] Even minute impurities can have cascading negative effects, leading to the formation of unwanted side products, catalyst poisoning, and complications in downstream purification processes.[3] Therefore, a robust and comprehensive analytical strategy for determining the purity of this compound is not merely a quality control measure but a cornerstone of successful drug development.[1]

This in-depth technical guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the purity assessment of this compound. We will delve into the intricacies of various analytical techniques, from chromatographic separations to spectroscopic characterizations, and discuss the identification and control of potential impurities. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to ensure the quality and consistency of this critical synthetic intermediate.

I. Understanding the Analyte: Physicochemical Properties and Inherent Challenges

This compound is a polar, water-soluble crystalline solid.[4][5] The presence of the boronic acid group introduces specific analytical challenges. Boronic acids have a propensity to undergo thermally induced dehydration to form cyclic trimers known as boroxines.[6] This equilibrium between the monomeric and trimeric forms can complicate chromatographic and mass spectrometric analyses. Furthermore, the high polarity of the molecule can make it challenging to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns.[7][8]

II. A Multi-Pronged Approach to Purity Analysis

A comprehensive assessment of the purity of this compound necessitates a combination of analytical techniques, each providing orthogonal and complementary information. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

A. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone for quantifying the purity of this compound and detecting related impurities.[9] Given the polar nature of the analyte, reversed-phase HPLC (RP-HPLC) is the most common approach.

The development of a robust HPLC method requires careful consideration of several parameters to achieve optimal separation and quantification.

-

Column Selection: A C18 stationary phase is a common starting point for the separation of a broad range of boronic acids.[10][11] However, for highly polar analytes like this compound, alternative stationary phases such as those with polar-embedded groups or mixed-mode columns combining reversed-phase and ion-exchange characteristics can offer enhanced retention and selectivity.[8][12]

-

Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The choice of buffer and its pH are critical. For amine-containing compounds, a slightly acidic mobile phase (e.g., using formic acid or ammonium acetate) can improve peak shape by ensuring the amine is protonated.[10][11]

-

Detection: The aromatic ring in this compound allows for straightforward detection using a UV detector, typically in the range of 210-280 nm.[9]

Caption: A generalized workflow for the structural confirmation and purity assessment of this compound using NMR spectroscopy.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass. [13]5. Data Analysis: Process the spectra (Fourier transform, phasing, and baseline correction). Integrate the signals in the ¹H NMR spectrum to confirm the expected proton ratios. Analyze the chemical shifts in both the ¹H and ¹¹B NMR spectra to confirm the structure and identify any impurities.

C. Mass Spectrometry (MS): Confirming Molecular Weight and Identifying Impurities

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for identifying unknown impurities. Electrospray ionization (ESI) is a commonly used ionization technique for boronic acids. [10][11]

A significant challenge in the MS analysis of boronic acids is their tendency to form various adducts and oligomers in the ion source, which can complicate spectral interpretation. [6][10][11]These can include dehydration products (boroxines), solvent adducts, and dimers. [10][11]Method development often focuses on optimizing instrument parameters to minimize the formation of these species and enhance the signal of the desired molecular ion. [10][11]

Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for purity analysis. [14]This technique allows for the separation of impurities from the main component, followed by their individual mass analysis, facilitating their identification. Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can achieve very low limits of detection, which is crucial for identifying and quantifying potentially mutagenic impurities. [14]

Caption: Logical flow of an LC-MS analysis, where chromatographic separation precedes mass spectrometric identification of the main component and its impurities.

III. Profiling Potential Impurities

A thorough purity analysis also involves the identification and characterization of potential impurities. These can arise from the synthetic route or from degradation of the product.

A. Synthesis-Related Impurities:

-

Starting Materials: Unreacted starting materials from the synthesis of this compound.

-

By-products: Compounds formed through side reactions during the synthesis.

-

Reagents and Catalysts: Residual reagents, solvents, or catalysts used in the manufacturing process.

B. Degradation Products:

-

Boroxines: As previously mentioned, the trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules is a common impurity. [6]* Oxidation Products: The aminomethyl group can be susceptible to oxidation.

-

Protodeboronation Products: Under certain conditions, the carbon-boron bond can be cleaved, leading to the formation of toluene derivatives. [15]

IV. Quality Control and Acceptance Criteria

For use in drug development, stringent quality control measures are essential. [1]The purity of this compound should be determined using a validated analytical method, and acceptance criteria should be established for the main component and any specified impurities.

| Test | Method | Typical Acceptance Criteria |

| Assay (Purity) | HPLC | ≥ 98.0% |

| Identification | ¹H NMR, ¹¹B NMR, MS | Conforms to the structure |

| Individual Impurity | HPLC | ≤ 0.1% |

| Total Impurities | HPLC | ≤ 1.0% |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Residual Solvents | Gas Chromatography (GC) | As per ICH guidelines |

V. Conclusion: A Holistic Approach to Ensuring Quality

The purity analysis of this compound is a multifaceted endeavor that requires a deep understanding of the molecule's chemistry and the application of a suite of orthogonal analytical techniques. A holistic approach, combining the quantitative power of HPLC, the structural elucidation capabilities of NMR, and the high sensitivity of mass spectrometry, is essential for ensuring the quality, consistency, and safety of this critical raw material in the pharmaceutical industry. By implementing the robust analytical strategies outlined in this guide, researchers and drug development professionals can have a high degree of confidence in the integrity of their synthetic processes and the quality of their final products.

References

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]

-

Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. [Link]

-

Pios, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3462-3469. [Link]

-

Flender, C., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Mass Spectrometry, 45(5), 549-555. [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]

-

Dickson, J. L., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

Dickson, J. L., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

ResearchGate. (n.d.). CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]

-

Dickson, J. L., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

-

Smith, A. G., et al. (2025). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

-

ResearchGate. (2025). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). [Link]

-

Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. [Link]

-

National Institutes of Health. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]

-

National Institutes of Health. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]

-

American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

PubMed. (2020). Design and discovery of boronic acid drugs. [Link]

-

Chemical Journal of Chinese Universities. (2018). Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Aminophenylboronic acid 98 85006-23-1 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 85006-23-1: 3-Aminophenylboronic acid hydrochloride [cymitquimica.com]

- 5. Crystal and Molecular Structure of m-Aminophenyl Boronic Acid Hydrochloride [cjcu.jlu.edu.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. waters.com [waters.com]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 13. par.nsf.gov [par.nsf.gov]

- 14. waters.com [waters.com]

- 15. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of (2-(Aminomethyl)phenyl)boronic Acid Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (2-(Aminomethyl)phenyl)boronic acid hydrochloride (C₇H₁₁BClNO₂), a key building block in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural elucidation and quality control of this compound.

Introduction

This compound is a bifunctional molecule featuring a boronic acid moiety and an aminomethyl group on a phenyl ring. The boronic acid group is renowned for its utility in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a property leveraged in sensors and drug delivery systems. The aminomethyl group provides a site for further functionalization or can influence the molecule's solubility and biological activity. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stability of this versatile reagent. This guide will detail the expected spectroscopic signatures and the underlying principles for their interpretation.

Molecular Structure